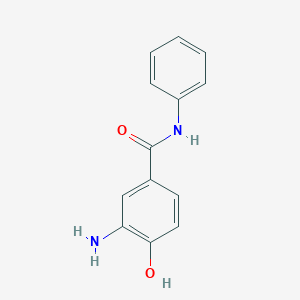
S-ethyl octadecanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-ethyl octadecanethioate: is an organic compound with the molecular formula C20H42S. It is a thioester, which means it contains a sulfur atom bonded to an alkyl group and a carbonyl group. Thioesters are known for their role in various biochemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-ethyl octadecanethioate can be synthesized through the reaction of octadecanoic acid (stearic acid) with ethanethiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction can be represented as follows:
C18H36O2+C2H6S→C20H42S+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-ethyl octadecanethioate can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted thioesters.
Applications De Recherche Scientifique
Chemistry: S-ethyl octadecanethioate is used as a reagent in organic synthesis, particularly in the formation of thioester bonds. It serves as a model compound for studying thioester chemistry and reactivity.
Biology: In biological research, thioesters like this compound are studied for their role in enzyme catalysis and metabolic pathways. They are involved in the synthesis of fatty acids and other biomolecules.
Medicine: Thioesters have potential applications in drug delivery systems due to their ability to form stable yet reversible bonds with therapeutic agents. This compound may be explored for its use in targeted drug delivery.
Industry: In the industrial sector, this compound is used as a lubricant additive and in the production of surfactants. Its properties make it suitable for enhancing the performance of various industrial products.
Mécanisme D'action
The mechanism of action of S-ethyl octadecanethioate involves the formation of thioester bonds, which are crucial in various biochemical processes. Thioesters are intermediates in the synthesis and degradation of fatty acids. The sulfur atom in the thioester bond can participate in nucleophilic attacks, making it a reactive center in enzymatic reactions.
Molecular Targets and Pathways:
Enzymes: Thioesterases, acyl-CoA synthetases.
Pathways: Fatty acid metabolism, lipid biosynthesis.
Comparaison Avec Des Composés Similaires
Methyl octadecanethioate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl hexadecanethioate: Similar structure but with a shorter carbon chain.
Octadecanethiol: Contains a thiol group instead of a thioester bond.
Uniqueness: S-ethyl octadecanethioate is unique due to its specific chain length and the presence of an ethyl group, which can influence its reactivity and applications. Its properties make it suitable for specific industrial and research applications where other thioesters may not be as effective.
Propriétés
Numéro CAS |
60718-24-3 |
|---|---|
Formule moléculaire |
C20H40OS |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
S-ethyl octadecanethioate |
InChI |
InChI=1S/C20H40OS/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3 |
Clé InChI |
ZAPMDSBHBDXJPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


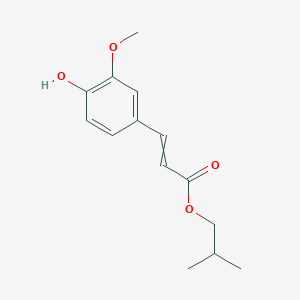
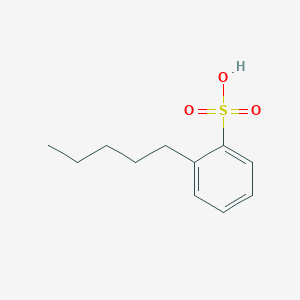
![[(1-Nitrohexyl)sulfanyl]benzene](/img/structure/B14615746.png)

![2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14615760.png)
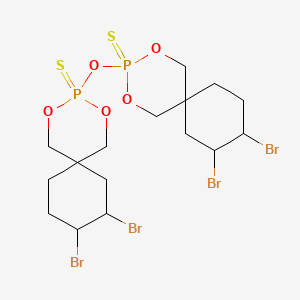
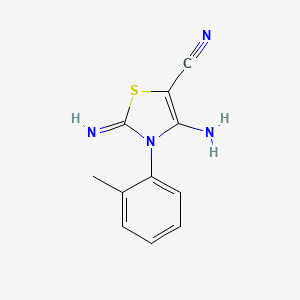
![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)
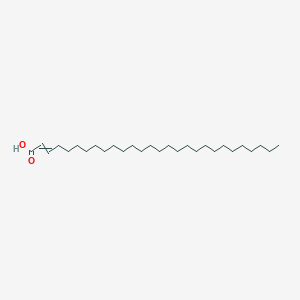

![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
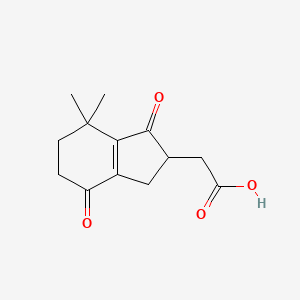
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)
